7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione” is a chemical with the CAS Number: 571149-80-9 . It has a molecular weight of 312.33 . The IUPAC name for this compound is 7-amino-1-benzyl-3-ethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N4O3/c1-2-19-15(22)13-11(21)8-12(17)18-14(13)20(16(19)23)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H3,17,18,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Multi-Targeted Kinase Inhibitors
This compound has been explored for its potential as a multi-targeted kinase inhibitor (TKI). Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that cancer cells use to grow and divide . Specifically, derivatives of this compound have shown promising cytotoxic effects against different cancer cell lines, indicating its potential in cancer therapy.
Apoptosis Inducers
Research has demonstrated that certain derivatives can induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells. The ability of this compound to increase proapoptotic proteins and downregulate anti-apoptotic proteins makes it a candidate for further investigation in cancer treatment.
Cell Cycle Arrest
The compound has been associated with causing cell cycle arrest in HepG2 cells, a type of liver cancer cell . By halting the cell cycle, the compound prevents the cells from dividing and proliferating, which is a key step in the progression of cancer.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and various enzymes . These studies are essential for drug development as they can predict how well a compound will bind to its target and how effective it might be as a drug.
Development of Potent Therapeutics
The compound’s derivatives have been synthesized with high yields, indicating that it is a viable candidate for the development of potent therapeutics . The high yield suggests that it can be produced efficiently, which is an important factor in drug development.
Enhancement of Pharmacological Properties
The addition of halogen atoms to the compound’s structure has been studied to enhance its potency, selectivity, and pharmacological properties . This modification could lead to the development of more effective drugs with fewer side effects.
Tyrosine Kinase Inhibitor
Tyrosine kinases are enzymes that play a role in many cellular processes, including the regulation of cell growth and survival. Inhibitors of these enzymes, like the derivatives of this compound, are used to treat cancers and other diseases .
Chemical Synthesis and Drug Design
The compound serves as a building block in chemical synthesis for creating a variety of derivatives with potential therapeutic applications . Its versatility in synthesis makes it a valuable compound in drug design and discovery.
将来の方向性
特性
IUPAC Name |
7-amino-1-benzyl-3-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-2-19-15(22)13-11(21)8-12(17)18-14(13)20(16(19)23)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H3,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPYMWWBKWCSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC(=CC2=O)N)N(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。